4-Ethynyl-2-fluoro-1-methylbenzene

Overview

Description

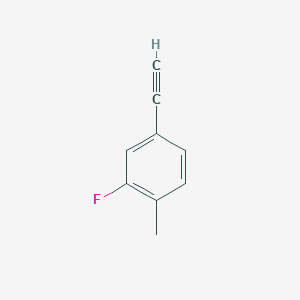

4-Ethynyl-2-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H7F. It is a derivative of benzene, characterized by the presence of an ethynyl group (C≡CH), a fluorine atom, and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-fluoro-1-methylbenzene typically involves the introduction of the ethynyl group to a fluorinated methylbenzene precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodo-2-fluoro-1-methylbenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation, where an electrophile replaces a hydrogen atom on the ring.

Nucleophilic Addition: The ethynyl group can react with nucleophiles, leading to the formation of substituted alkynes.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

Nucleophilic Addition: Nucleophiles such as amines or alcohols can be used under basic conditions.

Cycloaddition Reactions: Azides and copper(I) catalysts are used in CuAAC reactions.

Major Products Formed

Nitration: 4-Ethynyl-2-fluoro-1-methyl-3-nitrobenzene

Sulfonation: 4-Ethynyl-2-fluoro-1-methylbenzenesulfonic acid

CuAAC Reaction: 1,4-disubstituted 1,2,3-triazoles

Scientific Research Applications

4-Ethynyl-2-fluoro-1-methylbenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.

Chemical Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-fluoro-1-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents:

Electrophilic Aromatic Substitution: The fluorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, directing the substitution to the meta position relative to the fluorine.

Nucleophilic Addition: The ethynyl group acts as an electron-rich site, facilitating nucleophilic attack.

Cycloaddition Reactions: The ethynyl group participates in cycloaddition reactions, forming stable triazole rings in the presence of azides and copper(I) catalysts.

Comparison with Similar Compounds

4-Ethynyl-2-fluoro-1-methylbenzene can be compared with other similar compounds, such as:

4-Ethynyl-1-fluoro-2-methylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

4-Ethynyl-2-fluoro-1-chlorobenzene: Substitution of the methyl group with a chlorine atom, affecting its electronic properties and reactivity.

4-Ethynyl-2-fluoro-1-methoxybenzene: Substitution of the methyl group with a methoxy group, influencing its solubility and reactivity.

Properties

IUPAC Name |

4-ethynyl-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWXECJEVNUTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622513 | |

| Record name | 4-Ethynyl-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145069-53-0 | |

| Record name | 4-Ethynyl-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)

![Tris[N,N-bis(trimethylsilyl)amide]neodymium (III)](/img/structure/B130288.png)